molecular formula C17H21F3N2O2 B6639516 1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-[3-(trifluoromethyl)cyclohexyl]urea

1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-[3-(trifluoromethyl)cyclohexyl]urea

Cat. No. B6639516
M. Wt: 342.36 g/mol
InChI Key: ATHFENYMXPSFCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-[3-(trifluoromethyl)cyclohexyl]urea, also known as LSN2478186, is a novel small molecule that has been developed as a potential therapeutic agent for the treatment of various diseases.

Mechanism of Action

The mechanism of action of 1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-[3-(trifluoromethyl)cyclohexyl]urea involves its ability to target specific proteins and signaling pathways in cells. In cancer, 1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-[3-(trifluoromethyl)cyclohexyl]urea targets the protein kinase CK2, which plays a key role in cell proliferation and survival. By inhibiting CK2, 1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-[3-(trifluoromethyl)cyclohexyl]urea can block the growth of tumor cells. In inflammation, 1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-[3-(trifluoromethyl)cyclohexyl]urea targets the transcription factor NF-κB, which is responsible for the production of pro-inflammatory cytokines. By inhibiting NF-κB, 1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-[3-(trifluoromethyl)cyclohexyl]urea can reduce inflammation. In neurodegenerative disorders, 1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-[3-(trifluoromethyl)cyclohexyl]urea targets oxidative stress and apoptosis pathways, which can protect neurons from damage.
Biochemical and Physiological Effects:
1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-[3-(trifluoromethyl)cyclohexyl]urea has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, the reduction of pro-inflammatory cytokine production, and the protection of neurons from oxidative stress and apoptosis. These effects are mediated through the specific targeting of proteins and signaling pathways in cells.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-[3-(trifluoromethyl)cyclohexyl]urea in lab experiments is its specificity for certain proteins and signaling pathways, which allows for targeted effects on cells. However, one limitation is the need for further studies to determine the optimal dosage and toxicity levels of 1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-[3-(trifluoromethyl)cyclohexyl]urea.

Future Directions

For 1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-[3-(trifluoromethyl)cyclohexyl]urea include further studies on its potential therapeutic effects in various diseases, as well as studies on its optimal dosage and toxicity levels. Additionally, studies on the pharmacokinetics and pharmacodynamics of 1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-[3-(trifluoromethyl)cyclohexyl]urea may help to determine its potential use as a therapeutic agent in humans.
In conclusion, 1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-[3-(trifluoromethyl)cyclohexyl]urea is a novel small molecule that has shown potential therapeutic effects in various diseases through its specific targeting of proteins and signaling pathways in cells. Further studies are needed to determine its optimal dosage and toxicity levels, as well as its potential use as a therapeutic agent in humans.

Synthesis Methods

The synthesis of 1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-[3-(trifluoromethyl)cyclohexyl]urea involves several steps, including the reaction of 2-(2-bromoethyl)-1,3-dihydroindene with 3-(trifluoromethyl)cyclohexylamine to form 1-(2-amino-2,3-dihydro-1H-inden-1-yl)-3-[3-(trifluoromethyl)cyclohexyl]urea. This compound is then treated with sodium hydroxide and hydrogen peroxide to form the final product, 1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-[3-(trifluoromethyl)cyclohexyl]urea.

Scientific Research Applications

1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-[3-(trifluoromethyl)cyclohexyl]urea has been studied for its potential therapeutic effects in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer, 1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-[3-(trifluoromethyl)cyclohexyl]urea has been shown to inhibit the growth of tumor cells by targeting the protein kinase CK2. In inflammation, 1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-[3-(trifluoromethyl)cyclohexyl]urea has been shown to reduce the production of pro-inflammatory cytokines by inhibiting the activity of the transcription factor NF-κB. In neurodegenerative disorders, 1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-[3-(trifluoromethyl)cyclohexyl]urea has been shown to protect neurons from oxidative stress and apoptosis.

properties

IUPAC Name

1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-[3-(trifluoromethyl)cyclohexyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21F3N2O2/c18-17(19,20)11-5-3-6-12(9-11)21-16(24)22-15-13-7-2-1-4-10(13)8-14(15)23/h1-2,4,7,11-12,14-15,23H,3,5-6,8-9H2,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATHFENYMXPSFCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)NC(=O)NC2C(CC3=CC=CC=C23)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-[3-(trifluoromethyl)cyclohexyl]urea

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